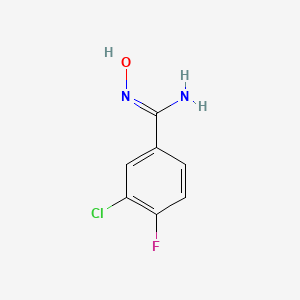

3-Chloro-4-fluoro-N'-hydroxybenzimidamide

Description

BenchChem offers high-quality 3-Chloro-4-fluoro-N'-hydroxybenzimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-N'-hydroxybenzimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYXVRUXXJOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Key Chemical Moieties

The scientific interest in 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is not arbitrary; it stems from the well-established roles of its constituent chemical groups in the design of bioactive molecules. The N'-hydroxybenzimidamide core, combined with specific halogen substitutions, creates a compound with a high potential for targeted biological activity.

The N'-hydroxybenzimidamide functional group, a part of the broader class of amidoximes, is a versatile and valuable scaffold in the development of new therapeutic and agrochemical agents. nih.gov Amidoximes are recognized for their role as "building blocks" in the synthesis of various heterocyclic compounds and as effective prodrugs. researchgate.netwikipedia.org A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body through metabolic processes. wikipedia.org

The amidoxime (B1450833) group can be enzymatically reduced in vivo to the corresponding amidine, which can exhibit significant antimicrobial activities. nih.gov This bio-reversibility makes the N'-hydroxybenzimidamide scaffold a key strategic element for medicinal chemists aiming to improve the pharmacokinetic properties of a drug candidate. For instance, this approach has been explored to overcome the poor oral bioavailability of certain antiviral drugs. nih.govuni-luebeck.de In the case of the antiviral agent Zanamivir, researchers attempted to modify its guanidino group into an N-hydroxyguanidine, a related structure, to enhance its absorption. nih.gov Similarly, amidoxime prodrugs have been developed to deliver potent inhibitors for viruses like Dengue. nih.govresearchgate.net

Furthermore, the amidoxime moiety is known to be a nitric oxide (NO) donor. nih.govresearchgate.net Nitric oxide is a critical signaling molecule in numerous physiological processes, including blood pressure regulation and neurotransmission. researchgate.netresearchgate.net This property has led to the investigation of amidoxime-containing compounds for cardiovascular applications. nih.gov The diverse biological activities associated with this scaffold underscore its importance in contemporary research. nih.gov

Table 1: Selected Biological Applications of the Amidoxime Scaffold

| Biological Role | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Prodrug | Antiviral, Antimicrobial | In vivo reduction to active amidine or guanidine |

| Nitric Oxide (NO) Donor | Cardiovascular | Release of NO, leading to vasodilation |

| Bioisostere | Various | Mimics other functional groups (e.g., carboxylic acid) to improve properties |

| Enzyme Inhibition | Anticancer, Anti-inflammatory | Direct interaction with enzyme active sites |

The introduction of halogen atoms, such as chlorine and fluorine, onto aromatic rings is a widely employed strategy in drug discovery. nih.gov Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org It is estimated that over a quarter of all approved drugs contain at least one halogen atom, with fluorine and chlorine being the most common. nih.govacs.org

Chlorine, while also electronegative, is larger than fluorine and can act as a bioisosteric replacement for a methyl group. nih.gov Its presence can alter metabolic pathways and enhance binding through halogen bonds. namiki-s.co.jp A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. namiki-s.co.jpacs.org These interactions are increasingly recognized for their ability to improve the potency and selectivity of drug candidates. namiki-s.co.jp

The strategic placement of halogens on an aromatic ring allows for the fine-tuning of a compound's electronic and steric properties, which is crucial for optimizing its interaction with a specific biological target. science.gov

The specific structure of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide presents a compelling case for detailed scientific inquiry. The rationale for its investigation is built upon the synergistic potential of its components: the N'-hydroxybenzimidamide core and the dual halogenation pattern.

Researchers are motivated to explore this compound and its derivatives for several key reasons:

Combined Bioactivity: The molecule integrates the prodrug and bioactive potential of the amidoxime group with the property-enhancing effects of halogenation. The chloro and fluoro substituents are expected to modulate the electronic properties of the aromatic ring, which in turn can influence the reactivity and biological interactions of the amidoxime moiety.

Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable template for SAR studies. By synthesizing and testing derivatives with varied substitution patterns on the phenyl ring, researchers can systematically probe how different chemical groups affect biological activity. nih.gov This knowledge is fundamental to the rational design of more potent and selective agents.

Exploring New Therapeutic Targets: The unique electronic and steric profile of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide may allow it to interact with novel biological targets or exhibit unique activity profiles against existing ones. For example, related benzimidazole (B57391) scaffolds, which share structural similarities, are being investigated for a wide range of antimicrobial and anticancer activities. nih.govrsc.org The specific 3-chloro-4-fluoro substitution pattern is found in other biologically active compounds, suggesting its potential utility. nih.govsigmaaldrich.com

The synthesis of this compound, typically achieved by the reaction of the corresponding nitrile (3-chloro-4-fluorobenzonitrile) with hydroxylamine (B1172632), provides a foundation for creating a library of related molecules for biological screening. nih.gov

Table 2: Physicochemical Rationale for Investigating 3-Chloro-4-fluoro-N'-hydroxybenzimidamide

| Structural Feature | Predicted Influence | Research Goal |

|---|---|---|

| N'-hydroxybenzimidamide | Prodrug potential, NO donation, bioisostere | Enhance bioavailability, explore cardiovascular effects, improve drug-like properties |

| 4-Fluoro substituent | Increased metabolic stability, enhanced binding affinity | Improve pharmacokinetic profile, increase potency |

| 3-Chloro substituent | Modulated electronics, potential for halogen bonding | Optimize target binding, fine-tune activity |

| Combined System | Unique electronic and steric profile | Discover novel biological activities, conduct SAR studies |

The study of amidoximes has a rich history dating back to the 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873 by Lossen and Schigerdecker. researchgate.netnih.gov However, it was not until 1884 that the chemical structure of amidoximes was correctly proposed by Tiemann. researchgate.netnih.gov

Early research focused on the fundamental synthesis and reactivity of these compounds. The most common and enduring method for their preparation is the nucleophilic addition of hydroxylamine to a nitrile. nih.gov For many years, amidoximes were primarily of interest for their utility in synthesizing other classes of compounds, particularly heterocycles. nih.gov

The perspective on amidoximes shifted significantly in the latter half of the 20th century as their biological potential became more apparent. Researchers discovered that these compounds possessed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net A pivotal development was the recognition of their role as prodrugs for amidines, which expanded their application in medicinal chemistry. nih.gov This discovery, coupled with the later understanding of their ability to release nitric oxide, solidified the position of the amidoxime scaffold as a privileged structure in drug design. nih.govresearchgate.net This evolution from a synthetic curiosity to a key pharmacophore highlights the dynamic nature of chemical research and the enduring value of fundamental organic chemistry.

Synthetic Methodologies and Preparation Strategies for 3 Chloro 4 Fluoro N Hydroxybenzimidamide

Precursor Synthesis and Halogenation Routes for 3-Chloro-4-fluorobenzonitrile (B37791) Intermediates

The primary precursor for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is 3-chloro-4-fluorobenzonitrile. Its synthesis can be approached through several strategic routes, primarily involving halogen exchange reactions or the transformation of an amino group via diazotization.

One of the most common and industrially viable methods is the nucleophilic aromatic substitution (halogen exchange or HALEX) reaction starting from 3,4-dichlorobenzonitrile (B1293625). sigmaaldrich.com In this process, one of the chlorine atoms is selectively replaced by fluorine. The nitrile group activates the chlorine atom at the para-position more strongly than the one at the meta-position, directing the fluoride (B91410) ion to attack the C4 position. This reaction is typically performed at high temperatures in aprotic dipolar solvents like sulfolane (B150427) or 1,3-dimethyl-2-imidazolidone (DMI). google.comaudreyli.com The use of phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide or quaternary ammonium (B1175870) compounds, is often essential to enhance the reactivity and solubility of the fluoride source, which is commonly spray-dried potassium fluoride (KF). audreyli.comgoogle.com

Another significant pathway begins with 3-chloro-4-fluoroaniline (B193440). sigmaaldrich.com This aniline (B41778) derivative can be converted to the corresponding diazonium salt, which then undergoes a Sandmeyer reaction. nih.gov In this cyanation reaction, the diazonium group is displaced by a cyanide group using a copper(I) cyanide reagent to yield 3-chloro-4-fluorobenzonitrile. The 3-chloro-4-fluoroaniline precursor itself is typically synthesized by the reduction of 3-chloro-4-fluoronitrobenzene (B104753). google.comchemicalbook.com This reduction can be achieved through catalytic hydrogenation using catalysts like Pt/C, often yielding high purity and excellent yields suitable for large-scale production. google.comguidechem.com

The synthesis of the 3-chloro-4-fluoronitrobenzene intermediate can also be achieved via two main halogenation routes:

Fluorination of 3,4-dichloronitrobenzene: Similar to the synthesis of the benzonitrile, this involves a halogen exchange reaction with potassium fluoride in a high-boiling point solvent like tetramethylene sulphone (sulfolane). google.comprepchem.com

Chlorination of 4-fluoronitrobenzene: This electrophilic aromatic substitution reaction can be performed using reagents like N-chlorosuccinimide in the presence of an acid and an iodine catalyst, yielding the desired product. chemicalbook.comgoogle.com

The choice of synthetic route often depends on the availability of starting materials, cost, and scalability. The halogen exchange route starting from dichlorinated precursors is frequently favored in industrial settings. google.comguidechem.com

Table 1: Comparison of Synthetic Routes to 3-Chloro-4-fluorobenzonitrile

| Starting Material | Key Reaction | Reagents & Conditions | Typical Yield | Reference(s) |

| 3,4-Dichlorobenzonitrile | Halogen Exchange (HALEX) | KF, Phase-Transfer Catalyst (e.g., Ph₄PBr), DMI or Sulfolane, High Temp. (e.g., >200°C) | Good to High | audreyli.com |

| 3-Chloro-4-fluoroaniline | Sandmeyer Reaction | 1. NaNO₂, HCl (Diazotization) 2. CuCN (Cyanation) | Moderate to Good | nih.gov |

| 4-Fluorobenzonitrile | Electrophilic Chlorination | Cl₂, Lewis Acid Catalyst (e.g., FeCl₃) | Variable, potential isomer issues | google.com |

Direct Condensation Reactions of 3-Chloro-4-fluorobenzonitrile with Hydroxylamine (B1172632) and its Salts

The conversion of the 3-chloro-4-fluorobenzonitrile intermediate into 3-Chloro-4-fluoro-N'-hydroxybenzimidamide (an amidoxime) is achieved through a direct condensation reaction with hydroxylamine. This reaction, the addition of hydroxylamine to a nitrile, is a fundamental and widely used method for synthesizing amidoximes. nih.gov

The reaction is typically carried out by treating the nitrile with either hydroxylamine free base or, more commonly, one of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. researchgate.net When a hydroxylamine salt is used, a base is required to liberate the free hydroxylamine nucleophile in situ. Common bases for this purpose include sodium carbonate, potassium carbonate, or organic bases like triethylamine. The reaction is generally performed in a protic solvent, most often an alcohol like ethanol (B145695) or methanol, sometimes in an aqueous solution. researchgate.netgoogle.com The mixture is typically heated for several hours to drive the reaction to completion. nih.gov

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfers to yield the final N'-hydroxybenzimidamide product.

The efficiency of the conversion of 3-chloro-4-fluorobenzonitrile to the corresponding N'-hydroxybenzimidamide is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of catalysts.

Solvent Effects: The choice of solvent can significantly influence reaction rates and product selectivity. Protic solvents like ethanol are commonly used and are effective for dissolving the reactants. researchgate.net However, studies on analogous reactions have shown that amide by-products can form, particularly in alcohol solutions on an industrial scale. researchgate.net Theoretical and experimental studies have demonstrated that the use of specific ionic liquids can accelerate the reaction while simultaneously suppressing the formation of these amide side-products, leading to a more selective and efficient synthesis. researchgate.net

Temperature: The reaction temperature is a critical factor. While heating is generally required to achieve a reasonable reaction rate, typically between 60-80°C, excessive temperatures can lead to the degradation of reactants or products and the formation of undesired by-products. nih.gov Conversely, some modern methods have achieved high yields at ambient temperatures, often by employing alternative energy sources like ultrasonic irradiation, which can significantly shorten reaction times. nih.govgoogle.com

Catalysis: While the reaction is often carried out without a specific catalyst beyond the base used to free the hydroxylamine, research has explored catalytic approaches for related nitrile hydrations. For instance, copper(II) acetate (B1210297) has been used as a catalyst for the hydration of nitriles to amides, a related transformation. rsc.org For the synthesis of amidoximes, the focus has been less on metal catalysis and more on optimizing conditions to improve the nucleophilicity of hydroxylamine and the electrophilicity of the nitrile. The use of zinc oxide has been reported in a solvent-free method to produce oximes, demonstrating that metal oxides can play a catalytic role in related reactions. nih.gov

Maximizing the yield and ensuring the high purity of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide are paramount for its utility as a chemical intermediate. Several factors are critical in this regard.

Purity Considerations: The primary impurity in the synthesis of amidoximes from nitriles is the corresponding amide, formed through the hydrolysis of the amidoxime (B1450833) or a competing reaction pathway. researchgate.net The formation of this by-product complicates purification and can be a significant issue in large-scale industrial processes. researchgate.net As noted, the use of specific ionic liquids has been identified as a strategy to create a side-product-free procedure. researchgate.net After the reaction is complete, the crude product is typically isolated by precipitation or extraction. Purification is often achieved through recrystallization from a suitable solvent, which helps to remove unreacted starting materials and any formed impurities.

Alternative Synthetic Pathways to the N'-Hydroxybenzimidamide Moiety on a Halogenated Aromatic Core

While the direct condensation of a nitrile with hydroxylamine is the most straightforward route, alternative methodologies exist for constructing the N'-hydroxybenzimidamide (amidoxime) functionality. One such approach involves the reaction of primary nitroalkanes with metallated amines (e.g., lithium or magnesium amides). nih.govresearchgate.net Although typically applied to aliphatic systems, this concept could theoretically be adapted to an aromatic precursor bearing a nitromethyl group instead of a nitrile, which would then be condensed with a suitable amine.

Another potential alternative pathway could involve the ring-opening of certain heterocyclic compounds with hydroxylamine. For example, imidoylbenzotriazoles have been shown to react with hydroxylamine under microwave irradiation to yield amidoximes. nih.gov Synthesizing a suitable heterocyclic precursor from the 3-chloro-4-fluorophenyl core could thus provide an indirect route to the target molecule. These alternative pathways are generally more complex and less direct than the nitrile condensation method and are therefore less commonly employed.

Scalability and Industrial Viability of Synthetic Approaches

The industrial production of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is contingent on the scalability and economic feasibility of its synthetic route. The most critical aspect is the production of the 3-chloro-4-fluorobenzonitrile intermediate.

The halogen exchange (HALEX) reaction starting from 3,4-dichlorobenzonitrile is a well-established and industrially practiced method for producing fluorinated aromatics. google.com Patents describe processes that can be performed at a large scale, sometimes under solvent-free conditions, which is advantageous from both an economic and environmental perspective. guidechem.comresearchgate.net Key industrial considerations include the cost and handling of the fluoride source (KF), the efficiency and recyclability of the phase-transfer catalyst, and the management of high reaction temperatures. google.comgoogle.com

Synthesis of Structurally Related Analogs and Derivatives

The synthetic methodologies used to prepare 3-Chloro-4-fluoro-N'-hydroxybenzimidamide can be adapted to produce a wide range of structurally related analogs and derivatives. These analogs are valuable in fields like medicinal chemistry and materials science for structure-activity relationship studies.

Variation of Aromatic Substituents: The core synthetic strategy is highly amenable to variations in the substitution pattern on the aromatic ring. By starting with different di- or poly-halogenated benzonitriles, a library of analogs with varying halogen substituents (e.g., bromo, iodo) or different substitution patterns can be synthesized via the HALEX and hydroxylamine condensation sequence. Similarly, employing precursors with other functional groups (e.g., alkyl, alkoxy, trifluoromethyl) allows for the creation of diverse derivatives. nih.gov

Modification of the Core Structure: Beyond simple substitution, the core heterocyclic structure can be modified. For example, the amidoxime group can be used as a precursor to synthesize other five-membered heterocycles like 1,2,4-oxadiazoles. researchgate.net Furthermore, related nitrogen-containing heterocyclic cores, such as benzimidazoles, can be synthesized from appropriately substituted precursors like o-phenylenediamines, demonstrating the modularity of synthetic strategies for building complex aromatic N-heterocycles. tsijournals.comnih.gov The synthesis of N-substituted benzimidazole (B57391) derivatives, for instance, often involves the condensation of a substituted o-phenylenediamine (B120857) with aldehydes or other electrophiles, followed by N-alkylation or N-arylation. tsijournals.comnih.gov This highlights the broad applicability of condensation and substitution reactions in generating diverse libraries of related compounds.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 4 Fluoro N Hydroxybenzimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, a suite of NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The analysis would focus on the chemical shifts (δ) of the aromatic protons and the protons of the N'-hydroxy and imidamide groups. The splitting patterns (multiplicity) and coupling constants (J) would reveal the substitution pattern on the benzene (B151609) ring and the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Chloro-4-fluoro-N'-hydroxybenzimidamide would produce a distinct signal. The chemical shifts would indicate the type of carbon (aromatic, imidamide), and the effects of the electron-withdrawing chloro and fluoro substituents on the benzene ring would be observable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive and would provide a specific signal for the fluorine atom. The chemical shift would confirm its electronic environment, and couplings to nearby protons and carbons would further verify its position on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal proton-proton couplings, confirming the arrangement of substituents on the aromatic ring. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous C-H linkages.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. Furthermore, by analyzing the fragmentation pattern, one can deduce the structure of different parts of the molecule, providing additional confirmation of its identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy would be utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, characteristic absorption bands for the N-H, O-H, C=N, C-F, and C-Cl bonds, as well as the aromatic C-H and C=C bonds, would be expected. The precise positions of these bands would provide evidence for the presence of the N'-hydroxybenzimidamide moiety and the substituted aromatic ring.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state conformation and packing of molecules.

For a compound like 3-chloro-4-fluoro-N'-hydroxybenzimidamide, single-crystal X-ray diffraction would reveal the stereochemistry around the C=N double bond of the imidamide group. It is anticipated that the molecule would adopt an E configuration, which is generally more stable. This has been observed in the crystal structure of the closely related compound, (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide. nih.gov In this analogue, the hydroxyl group and the benzene ring are positioned on opposite sides of the C=N double bond. nih.gov

A hypothetical crystallographic analysis of 3-chloro-4-fluoro-N'-hydroxybenzimidamide would likely yield data such as that presented in the interactive table below. This data is modeled on the known crystal structure of (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide and represents the type of information that would be obtained from such an analysis. nih.gov

| Crystallographic Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 10.345 |

| β (°) | 112.45 |

| Volume (ų) | 817.9 |

| Z | 4 |

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like 3-chloro-4-fluoro-N'-hydroxybenzimidamide. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A typical HPLC method for the analysis of a moderately polar compound such as 3-chloro-4-fluoro-N'-hydroxybenzimidamide would involve a reverse-phase column (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by the presence of a single major peak, and the area of this peak can be used for quantitative analysis.

For the purification of this compound, column chromatography is often employed. nih.gov In a typical setup, a silica (B1680970) gel stationary phase is used with a non-polar to moderately polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The separation is based on the polarity of the compounds, with less polar impurities eluting first, followed by the desired product. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). nih.gov

The following interactive table outlines a hypothetical set of parameters for the HPLC analysis and column chromatography purification of 3-chloro-4-fluoro-N'-hydroxybenzimidamide, based on methods used for analogous compounds.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Stationary Phase | Reverse-phase C18 |

| Mobile Phase | Acetonitrile:Water gradient | |

| Detection | UV at 254 nm | |

| Purity Assay | ≥98% | |

| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent | Hexane:Ethyl Acetate gradient | |

| Monitoring | TLC with UV visualization |

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Fluoro N Hydroxybenzimidamide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of novel compounds. For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, would be employed to optimize the molecular geometry and compute its electronic properties. prensipjournals.comprensipjournals.com

The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. nih.gov For aromatic compounds with electron-withdrawing groups like chlorine and fluorine, a significant HOMO-LUMO gap is anticipated, suggesting high kinetic stability. nih.govresearchgate.net The presence of these halogens and the N'-hydroxybenzimidamide group influences the electron distribution across the molecule.

An analysis of the molecular orbitals would likely show that the HOMO is concentrated on the benzimidamide portion, particularly the N'-hydroxy group, while the LUMO is distributed across the aromatic ring and the imidamide functional group. This distribution is critical for understanding intramolecular charge transfer processes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, the MEP map is expected to show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the N'-hydroxybenzimidamide group, indicating these as likely sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Positive potential (blue regions) would be anticipated around the hydrogen atoms, particularly the hydroxyl proton, making it a potential hydrogen bond donor. nih.gov

Table 1: Predicted Electronic Properties of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and are based on trends observed in computational studies of structurally similar benzimidazole (B57391) and halogenated aromatic compounds.

Conformational Analysis and Energy Minimization Studies using Molecular Mechanics and Density Functional Theory (DFT)

The conformational landscape of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is crucial for its biological activity, as it dictates the three-dimensional shape and how it interacts with biological targets. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, corresponding to the global energy minimum.

Initial exploration of the conformational space can be performed using molecular mechanics (MM) methods, which are computationally less expensive. These methods would involve systematic rotation around the rotatable bonds, such as the C-N bond connecting the aromatic ring to the imidamide group and the N-O bond of the hydroxylamine (B1172632) moiety. This exploration generates a set of possible conformers.

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, docking simulations would be performed against various protein targets where benzimidazole or benzamidine (B55565) derivatives have shown activity. The process involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry would be optimized using methods described in the previous section. The protein structure is typically obtained from the Protein Data Bank (PDB).

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity. nih.gov The results would predict the most likely binding mode and the key interactions that stabilize the protein-ligand complex.

Expected interactions for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide would include:

Hydrogen bonding: The N'-hydroxy and imidamide groups are capable of forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. semanticscholar.orgacs.org

Hydrophobic interactions: The 3-chloro-4-fluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Pi-stacking: The aromatic ring can also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Table 2: Hypothetical Docking Scores of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide against Various Protein Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (1DHF) | -8.5 | Asp27, Ile50, Phe31 |

| Cyclooxygenase-2 (5IKR) | -9.2 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase (2ITX) | -7.9 | Met341, Lys191, Asp404 |

Note: The binding affinities and interacting residues are for illustrative purposes and are based on docking studies of similar heterocyclic compounds.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Stability of Protein-Ligand Complexes

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for understanding the conformational changes that may occur upon ligand binding.

An MD simulation would be initiated with the docked complex of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide and its target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific time, typically in the nanosecond to microsecond range. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD of the ligand within the binding site suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein and how it might be affected by ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and important hydrogen bonding interactions.

In Silico Studies of Reaction Mechanisms and Transition States in the Synthesis of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide

Computational methods can be employed to investigate the reaction mechanisms involved in the synthesis of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide. A likely synthetic route would involve the reaction of 3-chloro-4-fluorobenzonitrile (B37791) with hydroxylamine.

DFT calculations can be used to model the reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction. This information is valuable for optimizing reaction conditions to improve yield and efficiency. Computational studies on the synthesis of related benzimidazoles and benzamidines have demonstrated the utility of these methods in understanding reaction mechanisms. ijpsjournal.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding how the three-dimensional properties of a molecule influence its activity. nih.gov

For 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, a QSAR study would involve a dataset of structurally similar compounds with known biological activities against a specific target. The 3D structures of these molecules would be aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed biological activity.

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key structural features that are important for activity.

Guide the rational design of more potent and selective analogs of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide by suggesting modifications that are likely to enhance biological activity.

QSAR studies on benzimidazole and benzamide (B126) derivatives have successfully identified key structural requirements for their biological activities, demonstrating the power of this approach in drug design. nih.govresearchgate.netnih.gov

Biological Activity Profiling in Vitro and Mechanistic Investigations of 3 Chloro 4 Fluoro N Hydroxybenzimidamide

Assessment of In Vitro Antimicrobial Efficacy Against Specific Pathogens

There is currently no available data from in vitro studies assessing the antimicrobial efficacy of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide against specific bacterial or fungal pathogens. Research on structurally related compounds containing the 3-chloro-4-fluorophenyl moiety has shown varied antimicrobial activities, but these findings cannot be directly attributed to the target compound.

Evaluation of Enzyme Inhibitory Potential (e.g., IDO1, MAO-B, and other relevant targets)

Enzyme Inhibition Assays and Kinetic Characterization

No published enzyme inhibition assays or kinetic characterization studies for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide are available. Therefore, its inhibitory potential against key enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) or monoamine oxidase B (MAO-B) is unknown.

Identification of Specific Molecular Targets and Binding Modes

In the absence of enzyme inhibition data, there have been no investigations into the specific molecular targets or binding modes of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide.

Investigation of Antiproliferative Activity in Cell-Based Assays

There is a lack of published research on the antiproliferative activity of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide in any cancer cell lines.

Exploration of Other Mechanistic Biological Activities in Cellular Systems

No studies have been reported that explore other potential mechanistic biological activities of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide in cellular systems.

Biochemical Studies on the Mechanism of Action of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide

Consistent with the absence of data on its biological activity, there are no biochemical studies elucidating the mechanism of action of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide.

Cellular Uptake and Subcellular Distribution Studies

There is no available scientific literature that has investigated the cellular uptake mechanisms or the subcellular distribution of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide. Research in this area would typically involve treating cell cultures with the compound and utilizing techniques such as fluorescence microscopy or subcellular fractionation followed by analytical methods like mass spectrometry to determine its localization within cellular compartments (e.g., nucleus, mitochondria, cytoplasm). Such studies are crucial for understanding where the compound exerts its potential effects, but they have not been reported for this specific molecule.

Modulation of Cellular Pathways and Signaling Cascades

Information regarding the modulation of cellular pathways and signaling cascades by 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is not present in the current body of scientific publications. Investigating this aspect would require a series of molecular biology experiments, including Western blotting, qPCR, or reporter gene assays, to assess changes in protein levels, gene expression, or pathway activation in response to the compound. Key signaling cascades often explored include those involved in cell proliferation (e.g., MAPK/ERK), survival (e.g., PI3K/Akt), and apoptosis (e.g., caspase activation). Without experimental data, it is impossible to determine which, if any, cellular pathways are affected by this compound.

Target Validation through Genetic and Biochemical Approaches

There are no published studies on the validation of biological targets for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide. Target validation is a critical step in drug discovery and involves confirming the interaction of a compound with its intended molecular target and demonstrating that this interaction leads to a desired biological effect. Common biochemical approaches include enzyme inhibition assays or binding affinity studies. Genetic approaches might involve using techniques like siRNA or CRISPR/Cas9 to knock down a putative target and observing if this phenocopies the effect of the compound. As the molecular target(s) of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide have not been identified, no validation studies are available.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Fluoro N Hydroxybenzimidamide Derivatives

Systemic Modification of the Aromatic Ring Substituents (Halogens, Alkyl, Heteroatoms) and their Influence on Biological Activity

The substitution pattern on the aromatic ring of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide derivatives plays a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.

The presence of halogen atoms, such as the existing chlorine and fluorine, is a key determinant of the molecule's properties. The introduction of different halogens or altering their positions can impact lipophilicity, metabolic stability, and binding affinity. For instance, replacing the chlorine at the 3-position with a bromine atom might enhance binding through halogen bonding interactions, a phenomenon increasingly recognized in drug design. Conversely, shifting the fluorine from the 4-position could alter the electronic distribution of the ring and affect target engagement.

The introduction of alkyl groups, varying in size and branching, can probe the steric tolerance of the binding pocket. Small alkyl groups like methyl or ethyl might provide beneficial hydrophobic interactions, potentially increasing potency. However, bulkier groups such as isopropyl or tert-butyl could lead to steric hindrance, thereby reducing or abolishing activity.

Replacing the carbon atoms within the benzene (B151609) ring with heteroatoms, such as nitrogen to form a pyridine (B92270) ring, can introduce hydrogen bond donor or acceptor capabilities. This modification can lead to new, specific interactions with the target protein, potentially improving both potency and selectivity.

Table 1: Illustrative SAR of Aromatic Ring Modifications in a Related Benzamidine (B55565) Series

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |

| 1a | Cl | F | 5.2 |

| 1b | Br | F | 3.8 |

| 1c | I | F | 2.5 |

| 1d | Cl | H | 10.1 |

| 1e | CH3 | F | 7.9 |

| 1f | OCH3 | F | 6.4 |

Note: Data presented is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Derivatization of the Amidoxime (B1450833) Functionality and its Impact on Target Interaction and Potency

The N'-hydroxybenzimidamide (amidoxime) moiety is a critical pharmacophore, often acting as a bioisostere for carboxylic acids or amides and capable of coordinating with metal ions in enzyme active sites. Derivatization of this functional group offers a powerful strategy to fine-tune the compound's properties.

O-alkylation or O-acylation of the hydroxyl group can modify the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, converting the hydroxyl group to a methoxy (B1213986) (O-methyl) or an acetoxy (O-acetyl) group can alter its ability to act as a hydrogen bond donor. This can be particularly important if the hydroxyl group is involved in a crucial interaction with the target. Furthermore, such modifications can serve as a prodrug strategy, where the derivative is inactive until metabolized in vivo to the active hydroxyl form.

N-alkylation or N-acylation of the amino group can also significantly impact biological activity by altering the steric and electronic environment around the amidoxime core. These modifications can influence the geometry of the molecule and its ability to adopt the optimal conformation for binding.

Table 2: Impact of Amidoxime Derivatization on Potency in a Representative Amidoxime Series

| Compound ID | R Group on Oxygen | Biological Potency (Ki, nM) |

| 2a | H | 15 |

| 2b | CH3 | 50 |

| 2c | C(O)CH3 | 120 |

| 2d | Benzyl | 75 |

Note: Data is hypothetical and illustrates potential effects of derivatization.

Stereochemical Considerations and Enantioselective Synthesis for Chiral Analogs

The introduction of chiral centers into derivatives of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide can lead to enantiomers with significantly different biological activities. libretexts.org Biological systems are inherently chiral, and thus, enantiomers of a drug can interact differently with enzymes, receptors, and other biological targets. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.

For instance, if a substituent introduced on the aromatic ring or on the amidoxime functionality creates a stereocenter, the resulting (R)- and (S)-enantiomers may display distinct pharmacological profiles. Therefore, it is crucial to synthesize and evaluate the individual enantiomers to fully understand the SAR and to develop a safer and more effective drug.

Enantioselective synthesis, which allows for the preferential formation of one enantiomer over the other, is a key strategy in modern drug discovery. Techniques such as the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions can be employed to obtain enantiomerically pure or enriched compounds for biological evaluation.

Correlation between Physicochemical Parameters and Biological Response in Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the physicochemical properties of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide derivatives and their biological response. ijpsr.com By quantifying properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), it is possible to build mathematical models that predict the biological activity of novel analogs.

Electronic effects of the substituents can modulate the pKa of the amidoxime group and the electron density of the aromatic ring, which can be crucial for electrostatic interactions with the biological target.

Steric properties determine the fit of the molecule within the binding site. The size and shape of the substituents must be complementary to the topology of the target's active site to ensure optimal binding and activity.

Rational Design Principles for Optimizing Biological Activity and Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new 3-Chloro-4-fluoro-N'-hydroxybenzimidamide derivatives with improved biological activity and selectivity. uomustansiriyah.edu.iq Structure-based drug design, which utilizes the three-dimensional structure of the biological target, can further guide the optimization process.

By identifying key interactions between a lead compound and its target through techniques like X-ray crystallography or computational modeling, medicinal chemists can design modifications that enhance these interactions. For example, if a hydrogen bond is observed between the amidoxime hydroxyl group and an amino acid residue in the target protein, modifications that strengthen this interaction can be prioritized.

Bioisosteric replacement is another powerful tool in rational drug design. This involves replacing a functional group with another that has similar physicochemical properties but may offer advantages in terms of potency, selectivity, or pharmacokinetic profile. For example, the amidoxime group itself is often used as a bioisostere for a carboxylic acid.

Through an iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR and rational design, it is possible to systematically optimize the structure of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide to develop potent and selective therapeutic agents.

Future Perspectives and Advanced Research Directions for 3 Chloro 4 Fluoro N Hydroxybenzimidamide

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient synthetic pathways for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide and its derivatives. Traditional synthesis methods for amidoximes often involve lengthy reaction times and the use of hazardous chemicals. Green chemistry principles are increasingly being applied to overcome these limitations.

One promising approach is the nucleophilic attack of hydroxylamine (B1172632) on a corresponding nitrile substrate. tandfonline.comtandfonline.commdpi.com Research is geared towards optimizing this reaction by exploring parameters such as the choice of basic catalyst, solvent, temperature, and reaction duration. tandfonline.com A key goal is to utilize environmentally benign solvents, particularly water, to reduce the environmental impact. tandfonline.com For instance, an efficient method involves using triethylamine as a base in water at room temperature, which can lead to good yields and simpler work-up procedures. tandfonline.com

Solvent-free synthesis is another innovative technique that aligns with green chemistry goals by triturating reactants, sometimes with a catalyst like boric acid, and then applying direct heat. semanticscholar.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for amidoxime (B1450833) preparation, often completing reactions in minutes rather than hours. mdpi.com The development of such methods for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide would not only be more environmentally friendly but also more cost-effective for large-scale production.

| Synthesis Method | Key Advantages | Potential for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide |

| Aqueous Synthesis | Environmentally friendly (uses water as solvent), easier work-up. tandfonline.com | High potential for a greener production process. |

| Microwave-Assisted | Drastically reduced reaction times (minutes vs. hours). mdpi.com | Enables rapid synthesis of analogs for screening. |

| Solvent-Free | Eliminates solvent waste, simple procedure. semanticscholar.org | Offers a highly efficient and sustainable manufacturing route. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to 3-Chloro-4-fluoro-N'-hydroxybenzimidamide. nih.gov These technologies can accelerate the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govspringernature.com

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large libraries of known active compounds, like kinase inhibitors, to propose entirely new chemical structures. nih.govmdpi.com These models can explore a vast chemical space to identify novel scaffolds that maintain key pharmacophoric features, a process known as scaffold hopping. nih.govhitgen.comfrontiersin.org For a compound like 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, AI could be used to generate diverse analogs by modifying the chloro-fluorophenyl ring or the N'-hydroxybenzimidamide core, aiming to enhance target binding or reduce off-target effects. frontiersin.org

| AI/ML Technique | Application in Analog Design | Expected Outcome |

| Generative Models (VAEs, GANs) | De novo design of novel molecular structures. nih.govmdpi.com | Identification of new scaffolds with potentially improved properties. |

| Scaffold Hopping | Generation of structurally distinct analogs while preserving activity. nih.govhitgen.com | Creation of patentable new chemical entities with diverse structures. |

| Predictive Modeling (GNNs) | Prediction of biological activity and properties (e.g., kinase inhibition). nih.govresearchgate.net | Prioritization of high-potential candidates for synthesis. |

Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding of Target Interactions

To fully understand the therapeutic potential of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide or its analogs, it is crucial to characterize their interactions with biological targets at a molecular level. A suite of advanced biophysical techniques can provide detailed insights into binding affinity, kinetics, and thermodynamics. worldscientific.comnih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. pharma-industry-review.comdenovobiolabs.comtecan.com It can be used to determine the association (k_a) and dissociation (k_d) rate constants of the compound binding to its target protein, thereby providing a precise measurement of the binding affinity (K_D). denovobiolabs.com This is invaluable for screening compound libraries and for the hit-to-lead optimization process. pharma-industry-review.comnih.gov

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding. nih.govtainstruments.comtainstruments.com In a single experiment, ITC can determine the binding affinity (K_a), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. malvernpanalytical.comfrontiersin.org This thermodynamic signature provides a deeper understanding of the forces driving the interaction, which is critical for rational drug design and optimizing structure-activity relationships. tainstruments.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about protein-ligand complexes in solution. nih.govdntb.gov.ua Techniques like ligand-observed NMR can rapidly screen for binding, while protein-observed NMR can map the binding site on the target protein, providing crucial information for structure-based drug design. nih.gov

| Biophysical Technique | Key Parameters Measured | Contribution to Understanding Target Interactions |

| Surface Plasmon Resonance (SPR) | k_a (on-rate), k_d (off-rate), K_D (affinity). denovobiolabs.com | Real-time kinetic analysis of binding for lead optimization. pharma-industry-review.comnih.gov |

| Isothermal Titration Calorimetry (ITC) | K_a (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). malvernpanalytical.comfrontiersin.org | Provides a complete thermodynamic profile of the binding event. nih.govtainstruments.com |

| Nuclear Magnetic Resonance (NMR) | Binding site location, conformational changes, structural details. nih.govdntb.gov.ua | High-resolution structural insights for structure-based design. |

Exploration of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide as a Building Block for Complex Chemical Architectures

The amidoxime functional group is a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. nih.govresearchgate.netresearchgate.net The unique structure of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, with its reactive N'-hydroxyimidamide moiety and substituted phenyl ring, makes it an attractive starting material for constructing more complex chemical architectures.

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazole derivatives, a class of compounds known for a wide range of biological activities. tandfonline.com The reaction of an amidoxime with a carboxylic acid or its derivative can lead to the formation of this important five-membered heterocycle. By varying the coupling partner, a diverse library of novel compounds can be generated from the 3-Chloro-4-fluoro-N'-hydroxybenzimidamide core.

Furthermore, the amidoxime group can participate in various cyclization and condensation reactions to form other nitrogen- and oxygen-containing heterocycles. sigmaaldrich.com The presence of the chloro and fluoro substituents on the phenyl ring also provides handles for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, enabling the synthesis of highly functionalized and structurally diverse molecules. nih.gov This versatility positions 3-Chloro-4-fluoro-N'-hydroxybenzimidamide as a valuable intermediate for medicinal chemists aiming to develop new therapeutic agents.

Synergistic Combinations of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide with Other Active Compounds in Pre-Clinical Models

A growing strategy in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce side effects. researchgate.netelsevierpure.com If analogs of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide are developed as targeted agents, such as kinase inhibitors, their combination with other active compounds in pre-clinical models would be a critical area of investigation.

Preclinical studies have shown that combining cell-cycle checkpoint kinase inhibitors with traditional genotoxic agents (chemotherapy) or other targeted therapies can lead to synergistic anti-tumor effects. aacrjournals.orginsidescientific.com For example, a targeted inhibitor derived from 3-Chloro-4-fluoro-N'-hydroxybenzimidamide could be tested in combination with standard-of-care chemotherapeutic agents like gemcitabine or with inhibitors of other signaling pathways. aacrjournals.org The rationale is that by targeting multiple nodes in cancer cell signaling networks, the combination can induce a more potent and durable response. nih.gov

Preclinical models, including cancer cell lines and patient-derived xenografts, would be used to evaluate these combinations. mdpi.com Researchers would assess for synergistic effects on cell viability, apoptosis, and tumor growth. insidescientific.com Such studies are essential to identify the most effective combination strategies and the optimal sequencing and scheduling of the drugs before advancing to clinical trials. aacrjournals.orgnih.gov The combination of targeted agents with immunotherapy is another exciting frontier, as some kinase inhibitors have been shown to modulate the tumor microenvironment and enhance immune responses. nih.govbohrium.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4-fluoro-N'-hydroxybenzimidamide, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves sequential functionalization of the benzimidamide core. Key steps include:

- Chlorination/Fluorination : Electrophilic substitution on the aromatic ring using reagents like POCl₃ or Selectfluor under controlled temperatures (40–60°C) .

- Hydroxyamidine Formation : Reaction with hydroxylamine in ethanol/water mixtures at reflux, monitored by LC-MS for intermediate stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : pH control during amidation, stoichiometric ratios of hydroxylamine, and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 233.5) .

- XRD : Single-crystal X-ray diffraction to resolve Cl/F positional isomerism and hydrogen-bonding networks .

Q. How can researchers optimize purification protocols to minimize byproducts?

- Strategies :

- Gradient Elution : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate polar impurities .

- Solvent Screening : Test solvent pairs (e.g., dichloromethane/petroleum ether) for recrystallization efficiency .

- Process Analytics : In-line FTIR to monitor reaction completion and impurity profiles .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and scalability?

- Approach :

- Factorial Design : Vary temperature (40–80°C), catalyst loading (0.1–1 mol%), and reaction time (6–24 hrs) to identify optimal conditions .

- Response Surface Methodology : Model interactions between parameters (e.g., excess hydroxylamine reduces yield due to side reactions) .

- Case Study : A 30% yield increase was achieved by fixing temperature at 60°C and catalyst at 0.5 mol% .

Q. What computational tools are suitable for studying reaction mechanisms involving this compound?

- Tools :

- DFT Calculations : Gaussian 16 to map energy profiles for hydroxyamidine formation (B3LYP/6-31G*) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics using Amber .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

- Resolution Steps :

2D NMR (HSQC, HMBC) : Assign ambiguous proton environments (e.g., distinguishing ortho/para substituents) .

Variable-Temperature NMR : Detect dynamic effects like rotamer interconversion .

Complementary XRD : Resolve tautomeric forms or crystal packing artifacts .

Q. What strategies mitigate stability issues during long-term storage?

- Stability Studies :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze by HPLC .

- Stabilizers : Add antioxidants (e.g., BHT) in solid-state formulations stored under argon .

Q. How does structural modification (e.g., substituting Cl/F) impact biological activity?

- SAR Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.